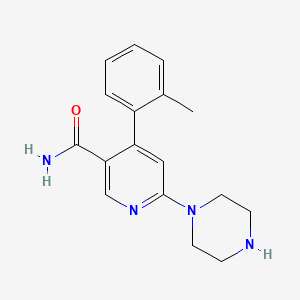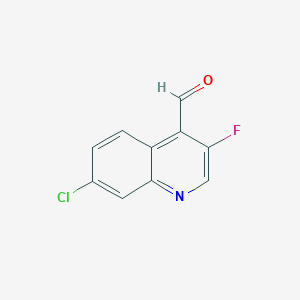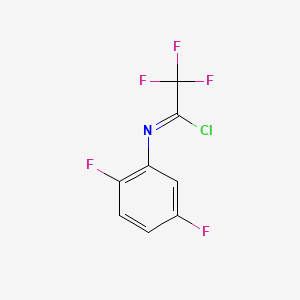![molecular formula C10H12ClF3Si B13689018 [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is a chemical compound known for its unique structural features and reactivity. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a trimethylsilane group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the 2-chloro-4-(trifluoromethyl)phenyl moiety. One common method involves the use of bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The trifluoromethyl group can participate in nucleophilic addition reactions, particularly with aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted phenyl derivatives, while addition reactions with carbonyl compounds can produce trifluoromethylated alcohols.
Scientific Research Applications
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for compounds that require trifluoromethylation for enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane involves its ability to act as a nucleophilic reagent. The trimethylsilane group can stabilize negative charges, making the compound an effective nucleophile in various reactions. The trifluoromethyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in the presence of an isocyanate group instead of a trimethylsilane group.
(Trifluoromethyl)trimethylsilane: This compound contains the trifluoromethyl and trimethylsilane groups but lacks the chloro group and phenyl ring.
Uniqueness
[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both the chloro and trifluoromethyl groups allows for versatile chemical transformations, while the trimethylsilane group enhances nucleophilicity and stability.
Properties
Molecular Formula |
C10H12ClF3Si |
|---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
OBMGHHFIYYPGOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)




![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)



